![molecular formula C17H20N8O3S B2453776 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide CAS No. 1448044-07-2](/img/structure/B2453776.png)

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

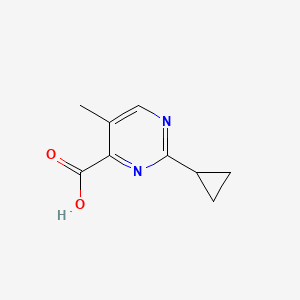

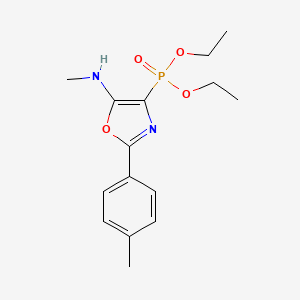

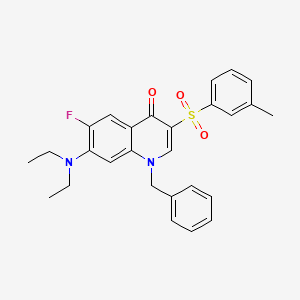

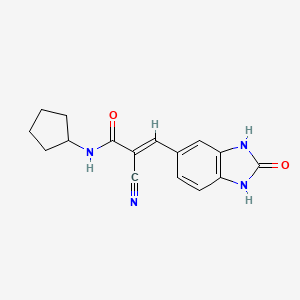

The compound is a derivative of 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine . This base structure is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .

Synthesis Analysis

While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Aplicaciones Científicas De Investigación

Heterocyclic Chemistry

- Research on related compounds demonstrates the synthesis and utility of heteroaromatic azido compounds in chemistry. For example, the preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines from active methylene nitriles and 3-azido-2-substituted thiophenes highlights the versatility of similar compounds in synthesizing heterocyclic structures (Westerlund, 1980).

Synthesis of Derivatives

- The compound's structural relation to triazolopyrimidines is significant in the synthesis of various derivatives. For instance, the synthesis of triazolo[4,3-a]pyrimidines from 5,6,7-trisubstituted 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]- pyrimidin-3(2H)-ones is a noteworthy process (Lashmanova et al., 2019).

Pharmaceutical Research

- Triazolopyrimidines, structurally related to the compound , have been explored for their potential as antihypertensive agents. This is evident in the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines with potential antihypertensive properties (Bayomi et al., 1999).

- Additionally, the synthesis and evaluation of thienopyrimidine derivatives, which share a structural resemblance, have shown pronounced antimicrobial activity. This suggests potential applications of similar compounds in antimicrobial research (Bhuiyan et al., 2006).

Antituberculous Activity

- Compounds structurally related to 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide have been synthesized and evaluated for their tuberculostatic activity. This underscores their potential use in the treatment of tuberculosis (Titova et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to inhibitUSP28 , a deubiquitinating enzyme .

Mode of Action

The compound likely interacts with its target by binding to the active site, thereby inhibiting the target’s function

Biochemical Pathways

Inhibition of usp28 can affect various cellular processes, including cell cycle progression and epithelial-mesenchymal transition .

Result of Action

The compound’s action at the molecular and cellular levels leads to the inhibition of proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .

Propiedades

IUPAC Name |

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[3-(methanesulfonamido)phenyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N8O3S/c1-3-25-16-14(21-23-25)15(18-10-19-16)24-8-11(9-24)17(26)20-12-5-4-6-13(7-12)22-29(2,27)28/h4-7,10-11,22H,3,8-9H2,1-2H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYYDCFPPLEIQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC(=CC=C4)NS(=O)(=O)C)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453699.png)

![2-hydroxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2453700.png)

![N-(4-(2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453703.png)

![N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2453706.png)

![3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453714.png)